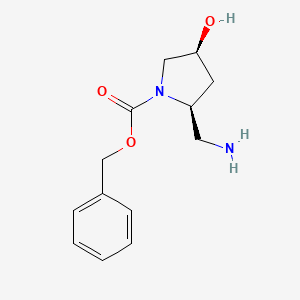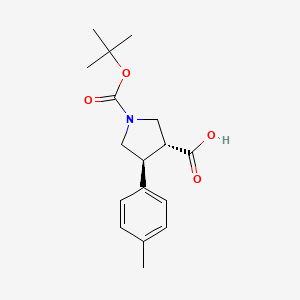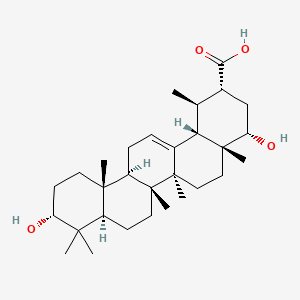
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, or more commonly known as “Quinazolinone”, is an organic compound that has been studied for its various applications in scientific research. Quinazolinone is a heterocyclic compound, which is composed of five carbon atoms, two nitrogen atoms, and one oxygen atom. It is a colorless, crystalline solid with a melting point of 163-165°C and a boiling point of 270°C. Quinazolinone is a versatile compound, and has been used in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
High-Temperature Proton Exchange Membranes (HT-PEMs) for Fuel Cells
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one: has been investigated for its potential use in high-temperature proton exchange membranes (HT-PEMs) for fuel cells. Specifically, researchers have synthesized a low-cost poly(vinyl chloride) (PVC) membrane functionalized with 1-(3-aminopropyl)imidazole (APIm). This membrane, denoted as PVC-APIm , exhibits superior phosphoric acid (PA) doping content and high proton conductivity. Blending it with poly(ether ketone cardo) (PEK-C) enhances mechanical stability and increases PA doping content, resulting in improved tensile strength and conductivity. For instance, the PVC-APIm/10%PEK-C/166%PA membrane demonstrates promising performance in high-temperature proton exchange membrane fuel cells (HT-PEMFCs) with low area swelling, high conductivity, and suitable tensile strength .
Thermodynamic Properties of Amino-Functionalized Ionic Liquid Mixtures
In another context, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one has been explored in binary mixtures with dimethyl sulfoxide (DMSO) and acetonitrile. These mixtures involve amino-functionalized ionic liquids and provide insights into their thermodynamic properties and intermolecular interactions. Such studies contribute to our understanding of solvent behavior and molecular interactions in solution .
Propiedades
IUPAC Name |
2-[(1S)-1-aminopropyl]-5-fluoro-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGOWXQUZHWIO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186785 |
Source


|
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870281-86-0 |
Source


|
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)




![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)



![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

